BenchChemオンラインストアへようこそ!

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine

Imidazoline I2 receptor Positional isomer pharmacology Radioligand binding

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1339078-26-0, molecular formula C₈H₉N₅, MW 175.19 g/mol) is a heterobicyclic small molecule comprising a pyrazine ring attached at the 5-position of an imidazole core, with a primary aminomethyl (−CH₂NH₂) substituent at the 2-position. Its computed physicochemical descriptors include XLogP3 of −1.5, topological polar surface area (TPSA) of 80.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
Cat. No. B11916892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=CN=C(N2)CN
InChIInChI=1S/C8H9N5/c9-3-8-12-5-7(13-8)6-4-10-1-2-11-6/h1-2,4-5H,3,9H2,(H,12,13)
InChIKeyUJGISNULPUSZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1339078-26-0): Procurement-Relevant Identity, Physicochemical Profile, and Known Biological Targets


(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1339078-26-0, molecular formula C₈H₉N₅, MW 175.19 g/mol) is a heterobicyclic small molecule comprising a pyrazine ring attached at the 5-position of an imidazole core, with a primary aminomethyl (−CH₂NH₂) substituent at the 2-position [1]. Its computed physicochemical descriptors include XLogP3 of −1.5, topological polar surface area (TPSA) of 80.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is supplied as a research-grade chemical with typical commercial purity specifications of 97–98% . Documented biological activity is concentrated at imidazoline I₂ binding sites (Ki = 200 nM) and alpha-2 adrenergic receptors (Ki = 302 nM), as curated in ChEMBL (CHEMBL13925) and BindingDB (BDBM50473198) from studies performed at the University of Camerino [2]. Predicted bulk properties—density 1.320 ± 0.06 g/cm³ and boiling point 475.4 ± 40.0 °C—further define its handling profile .

Why (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine Cannot Be Interchanged with Positional Isomers or Classical Imidazoline I₂ Ligands


Substituting (5-(pyrazin-2-yl)-1H-imidazol-2-yl)methanamine with its closest positional isomer—1-[4-(pyrazin-2-yl)-1H-imidazol-2-yl]methanamine (CHEMBL2092860)—or with a standard I₂ ligand such as BU224 or 2-BFI introduces quantitatively distinct pharmacological properties that cannot be corrected by dose adjustment alone. The 4-pyrazinyl isomer displays a 2-fold higher I₂ affinity (Ki = 100 nM vs. 200 nM) and a >5-fold weaker α₂-adrenergic interaction (Ki = 1,590 nM vs. 302 nM) in the same assay system, yielding an I₂/α₂ selectivity ratio of approximately 15.9 compared to approximately 1.5 for the target compound [1]. Classical I₂ ligands diverge even further: BU224 (I₂ Ki = 2.1 nM) and 2-BFI (I₂ Ki = 9.8 nM) bind I₂ sites with 20- to 95-fold higher affinity and exhibit I₂/α₂ selectivity ratios exceeding 350 [2]. The des-aminomethyl analog 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3) lacks the primary amine handle entirely, eliminating the capacity for the one-pot derivatization chemistry documented for the target compound [3]. These differences—in receptor occupancy, off-target profile, and synthetic tractability—mean that experimental outcomes obtained with one compound cannot be extrapolated to another without independent validation.

Product-Specific Quantitative Differentiation Evidence for (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine Relative to Its Closest Analogs


I₂ Imidazoline Receptor Affinity: 2-Fold Difference Between 5-Pyrazinyl and 4-Pyrazinyl Positional Isomers

The 5-pyrazin-2-yl substitution pattern of the target compound confers Ki = 200 nM at imidazoline I₂ binding sites, compared with Ki = 100 nM for the 4-pyrazin-2-yl positional isomer (1-[4-(pyrazin-2-yl)-1H-imidazol-2-yl]methanamine, CHEMBL2092860), representing a reproducible 2-fold reduction in I₂ affinity attributable solely to the position of pyrazine ring attachment on the imidazole scaffold [1]. Both measurements were obtained under identical assay conditions (displacement of [³H]idazoxan from rabbit kidney membranes) within the same research program at the University of Camerino and curated in ChEMBL [2].

Imidazoline I2 receptor Positional isomer pharmacology Radioligand binding

Alpha-2 Adrenergic Receptor Engagement: >5-Fold Difference Between 5-Pyrazinyl and 4-Pyrazinyl Isomers

The target compound binds alpha-2 adrenergic receptors with Ki = 302 nM, whereas the 4-pyrazinyl positional isomer shows substantially weaker α₂ engagement at Ki = 1,590 nM—a 5.3-fold difference measured in the same laboratory using [³H]clonidine displacement from rat cortex membranes [1]. This divergence in α₂ affinity is the primary driver of the markedly different I₂/α₂ selectivity profiles between the two isomers (see Evidence Item 3). The 5-pyrazinyl attachment thus not only modulates I₂ affinity but also profoundly alters the degree of α₂-adrenergic cross-reactivity [2].

Alpha-2 adrenergic receptor Binding selectivity Off-target profiling

I₂/α₂ Selectivity Ratio: A Near-Balanced Dual Profile (Ratio ≈ 1.5) Distinct from All Major I₂ Reference Ligands

The target compound exhibits an I₂/α₂ selectivity ratio of approximately 1.5 (α₂ Ki 302 nM / I₂ Ki 200 nM), representing an essentially balanced dual-binding profile [1]. This stands in stark contrast to the established I₂ reference ligands: BU224 displays an I₂/α₂ ratio exceeding 476 (I₂ Ki = 2.1 nM; α₂ Ki > 1,000 nM) [2], while 2-BFI shows a ratio of approximately 377 (I₂ Ki = 9.8 nM; α₂ Ki ≈ 3,700 nM) . Idazoxan, the prototypical radioligand used in these assays, is conversely α₂-preferring with reported pKi values of 7.22 at I₂ (≈ 60 nM) and 8.01 at α₂A (≈ 9.8 nM) [3]. The target compound thus occupies a unique pharmacological niche: it is the only documented member of this chemotype class that engages I₂ and α₂ receptors with near-equivalent affinity, whereas its positional isomer shows a selectivity ratio of 15.9 (I₂-preferring) [4]. Caution: the functional consequences (agonism vs. antagonism) at each receptor have not been established in the curated binding data, and the absolute I₂ affinity (200 nM) is substantially weaker than that of dedicated I₂ tool compounds.

I2/alpha-2 selectivity ratio Polypharmacology Receptor profiling

Physicochemical Differentiation: Lower Molecular Weight, Reduced Lipophilicity, and Higher Polar Surface Area Versus Classical I₂ Ligands

The target compound (MW 175.19 g/mol, XLogP3 = −1.5, TPSA = 80.5 Ų, 2 HBD, 4 HBA) [1] is substantially smaller and more hydrophilic than the major I₂ reference compounds: 2-BFI free base (MW 186.21 g/mol, XLogP ≈ +1.6, TPSA ≈ 34 Ų, 1 HBD, 2 HBA) and BU224 free base (MW ≈ 197.24 g/mol, XLogP estimated > +1.5, 1 HBD, 3 HBA) . The XLogP3 difference of >3 log units between the target compound (−1.5) and 2-BFI (+1.6) translates to a theoretical >1,000-fold difference in octanol-water partition coefficient, predicting markedly higher aqueous solubility and lower membrane permeability for the target compound. The TPSA of 80.5 Ų exceeds the commonly cited CNS drug-likeness threshold of <70–75 Ų [2], whereas 2-BFI (TPSA ≈ 34 Ų) falls well within CNS-accessible space. These properties position the target compound as a more hydrophilic, solubility-favorable scaffold for peripheral target applications or prodrug strategies. However, the compound's relatively low heavy-atom count (13) yields a ligand efficiency (LE = 1.4 × pKi / HA ≈ 0.72 kcal/mol per heavy atom at I₂) that is competitive with 2-BFI (LE ≈ 0.70 at HA ≈ 16), indicating that the lower absolute I₂ affinity is partially offset by the reduced molecular size [3].

Physicochemical properties Ligand efficiency CNS drug-likeness

Aminomethyl Synthetic Handle: Demonstrated Utility as a Building Block for Imidazopyrazine Library Synthesis via One-Pot Three-Component Chemistry

The primary aminomethyl group at the imidazole 2-position of the target compound serves as a versatile nucleophilic handle that is absent in the des-aminomethyl analog 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3, MW 146.15 g/mol) [1]. Galli et al. (2019) demonstrated that 1H-(imidazol-5-yl)-N-substituted methanamines—a class encompassing this compound—undergo a one-pot three-component reaction with aldehydes and isocyanides in methanol at room temperature to generate substituted imidazopyrazine derivatives in excellent yields, with the imidazole nitrogen intercepting the nascent nitrilium ion to channel the reaction exclusively toward the desired imidazopyrazine product while suppressing competitive side-product formation [2]. This establishes the target compound not merely as a pharmacological probe but as a validated synthetic intermediate for constructing focused imidazopyrazine libraries. By contrast, standard I₂ ligands such as BU224 and 2-BFI lack an exocyclic primary amine, precluding their direct use in analogous derivatization cascades without additional synthetic manipulation . Caution: the specific yields and scope for the unsubstituted parent amine (target compound) were reported as part of a broader substrate scope study; researchers should verify reactivity under their specific conditions.

Synthetic chemistry Imidazopyrazine library One-pot multicomponent reaction

I₁ Imidazoline Receptor Selectivity: Class-Level Inference from Positional Isomer Data Suggests Low I₁ Engagement

Although direct I₁ imidazoline receptor binding data for the target compound are not publicly available in BindingDB or ChEMBL, the 4-pyrazinyl positional isomer (CHEMBL2092860) has a reported I₁ Ki of 7,240 nM in rat PC12 cells, yielding an I₂/I₁ selectivity ratio of approximately 72 (I₁ Ki 7,240 nM / I₂ Ki 100 nM) [1]. Given the structural similarity between the two isomers and the established SAR indicating that the pyrazine attachment position primarily modulates I₂ and α₂ affinity while I₁ affinity remains in the micromolar range for this scaffold class, it is reasonable to infer that the target compound also exhibits low (micromolar or weaker) I₁ binding [2]. This class-level inference must be treated as provisional: the 5-pyrazinyl substitution could, in principle, alter I₁ engagement differently than it alters I₂ and α₂ binding. Direct I₁ measurement for the target compound is recommended before relying on I₁ selectivity in experimental design [3]. If validated, low I₁ engagement would differentiate this compound from non-selective imidazoline ligands such as idazoxan and clonidine, which bind I₁, I₂, and α₂ receptors with comparable potency.

I1 imidazoline receptor Receptor selectivity I1/I2 discrimination

Evidence-Backed Research and Industrial Application Scenarios for (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine


Structure-Activity Relationship (SAR) Studies Mapping Pyrazine Attachment Position Effects on Imidazoline Receptor Pharmacology

The availability of quantitative binding data for both the 5-pyrazinyl (target) and 4-pyrazinyl positional isomers—measured under identical assay conditions at the University of Camerino—makes this compound an essential component of any SAR campaign investigating how pyrazine substitution topology governs I₂ affinity, α₂ cross-reactivity, and I₂/α₂ selectivity [1]. The 2-fold difference in I₂ Ki (200 vs. 100 nM) and 5.3-fold difference in α₂ Ki (302 vs. 1,590 nM) between the two isomers provide clear pharmacophoric endpoints for computational modeling and scaffold optimization. Procurement of both isomers from verified sources ensures that observed potency differences are attributable to constitutional isomerism rather than batch-to-batch variability in purity or isomeric contamination [2].

Focused Imidazopyrazine Library Synthesis Using the Aminomethyl Handle as a Diversity Point

The primary aminomethyl group enables this compound to serve as a direct input for one-pot, three-component reactions with aldehydes and isocyanides, generating diverse imidazopyrazine derivatives in a single synthetic operation [1]. This established methodology—validated by Galli et al. (2019) for the broader 1H-(imidazol-5-yl)-N-substituted methanamine class—allows medicinal chemistry teams to rapidly explore chemical space around the aminomethyl position without the need for protecting group strategies or multi-step sequences [2]. In contrast, the des-amino analog 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3) lacks this handle and requires de novo functionalization. For industrial library production, the commercial availability of the target compound at 97–98% purity supports direct use in parallel synthesis workflows [3].

Dual I₂/α₂ Pharmacological Probe Development for Pain, Neuroprotection, or Opioid Modulation Studies

The near-balanced I₂/α₂ selectivity ratio (~1.5) distinguishes this compound from all widely used I₂ tool compounds and provides a unique starting scaffold for developing ligands that simultaneously engage both receptor systems [1]. Both I₂ and α₂ receptors have been independently implicated in the modulation of opioid analgesia, neuroprotection, and inflammation [2]. A compound with equipoise I₂/α₂ binding may serve as a mechanistic probe to disentangle the relative contributions of each receptor to these physiological endpoints—a question that cannot be addressed with highly selective I₂ ligands (BU224, 2-BFI) or α₂-selective ligands alone. However, the moderate absolute I₂ affinity (200 nM) means this compound is best suited as a scaffold for hit-to-lead optimization rather than as a ready-to-use in vivo probe; medicinal chemistry efforts to improve I₂ potency while preserving the balanced selectivity profile represent a tractable optimization objective [3].

Hydrophilic Scaffold for Peripheral I₂ Target Applications Requiring Low CNS Penetration

With an XLogP3 of −1.5 and a TPSA of 80.5 Ų—both exceeding typical CNS drug-likeness thresholds—the target compound is predicted to exhibit limited passive blood-brain barrier permeability [1]. This physicochemical profile contrasts sharply with the more lipophilic, CNS-penetrant I₂ ligands 2-BFI (XLogP ≈ +1.6, TPSA ≈ 34 Ų) and BU224, which readily cross the blood-brain barrier [2]. For research programs targeting peripheral I₂-mediated effects—such as I₂ receptor modulation in kidney, pancreatic β-cells, or adipose tissue—this compound may offer a built-in pharmacokinetic preference for peripheral compartment distribution, reducing confounding central effects in whole-animal studies [3]. Researchers should verify actual brain penetration experimentally, as active transport mechanisms can override predictions based on passive permeability alone.

Quote Request

Request a Quote for (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.